

# Physical properties and melting point of 5-Chlorobenzo[d]oxazole-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Chlorobenzo[D]oxazole-2-carbaldehyde

Cat. No.: B068640

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## In-Depth Technical Guide: 5-Chlorobenzo[d]oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of **5-Chlorobenzo[d]oxazole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines predicted properties with comparative data from structurally similar compounds to offer a valuable resource for researchers.

## Introduction to Benzoxazoles in Drug Discovery

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The benzoxazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.<sup>[1][2]</sup> The versatility of the benzoxazole ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities. The introduction of a carbaldehyde group at the 2-position, as seen in **5-Chlorobenzo[d]oxazole-2-carbaldehyde**, provides a reactive handle for further synthetic

modifications, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and development.[3]

## Physicochemical Properties

Detailed experimental physical properties for **5-Chlorobenzo[d]oxazole-2-carbaldehyde** are not extensively reported in peer-reviewed literature. However, computational predictions and data from chemical suppliers provide some insight into its characteristics.

Table 1: Predicted Physicochemical Properties of **5-Chlorobenzo[d]oxazole-2-carbaldehyde**

Property	Value	Source
CAS Number	190834-63-0	[4]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClNO <sub>2</sub>	[5]
Molecular Weight	181.58 g/mol	[5]
Boiling Point	314.7 ± 34.0 °C (Predicted)	[5]
Density	1.474 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]

To provide a better context for experimental values, the following table presents the reported physical properties of closely related benzoxazole derivatives.

Table 2: Experimental Physical Properties of Related Benzoxazole Derivatives

Compound	Structure	Melting Point (°C)
2-Methyl-5-chlorobenzoxazole	55-57	
Benzoxazole-2-carbaldehyde	Not available, yellow solid	
2-Methylbenzo[d]oxazole-7-carbaldehyde	Not available	
5-Chlorobenzoxazole	Not available	

## Chemical Structure

The chemical structure of **5-Chlorobenzo[d]oxazole-2-carbaldehyde** is depicted below.

Caption: Chemical structure of **5-Chlorobenzo[d]oxazole-2-carbaldehyde**.

## Representative Experimental Protocols

While a specific protocol for the synthesis of **5-Chlorobenzo[d]oxazole-2-carbaldehyde** is not detailed in the available literature, a general and representative method can be adapted from the synthesis of similar benzoxazole derivatives. The following protocol outlines a plausible synthetic route.

### Synthesis of 2-Substituted-5-chlorobenzoxazoles

A common route to benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, this would involve the reaction of 2-amino-4-chlorophenol with an appropriate C1 synthon for the carbaldehyde group at the 2-position.

Materials:

- 2-Amino-4-chlorophenol
- Glyoxylic acid (or a suitable derivative)
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Appropriate solvents (e.g., toluene, xylene)
- Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel)

Procedure:

- To a solution of 2-amino-4-chlorophenol in a high-boiling point solvent such as toluene, add an equimolar amount of glyoxylic acid.
- Add a catalytic or stoichiometric amount of a dehydrating agent like polyphosphoric acid.

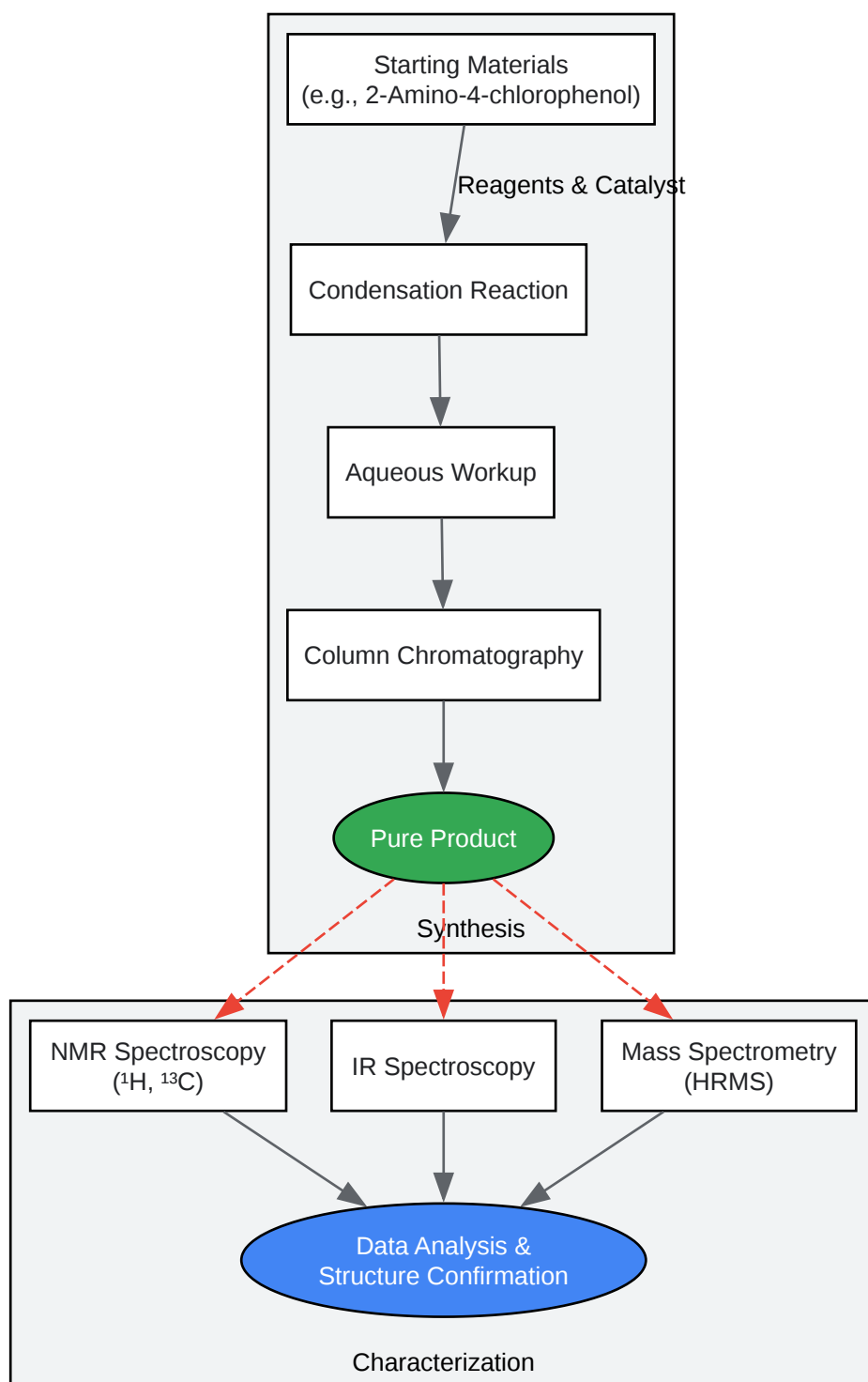
- Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding it to a stirred solution of saturated sodium bicarbonate.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **5-Chlorobenzo[d]oxazole-2-carbaldehyde**.

## Characterization

The synthesized compound would be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded to confirm the chemical structure. The proton NMR would be expected to show characteristic signals for the aromatic protons and the aldehyde proton.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the aldehyde (around  $1700\text{ cm}^{-1}$ ) and the C=N and C-O-C stretching of the benzoxazole ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

The following diagram illustrates a general workflow for the synthesis and characterization of a benzoxazole derivative.



General Workflow for Synthesis and Characterization

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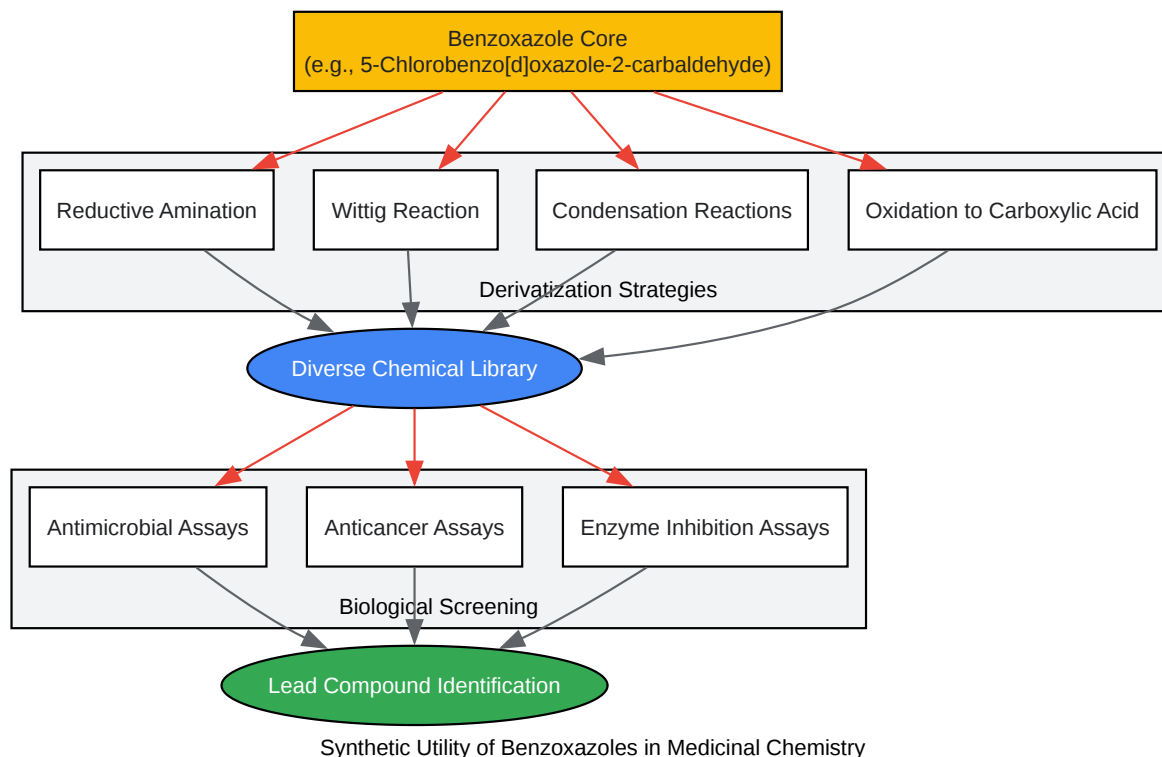
Caption: A logical workflow for the synthesis and characterization of benzoxazole derivatives.

## Potential Applications in Drug Development

While specific biological activities of **5-Chlorobenzo[d]oxazole-2-carbaldehyde** have not been extensively documented, the benzoxazole scaffold is a well-established pharmacophore. The presence of the chloro and carbaldehyde functionalities suggests several potential avenues for its application in drug discovery.

- **Antimicrobial Agents:** Numerous 5-chlorobenzoxazole derivatives have demonstrated significant antibacterial and antifungal activities.<sup>[6]</sup> The chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration.
- **Anticancer Agents:** The benzoxazole core is present in several compounds with antiproliferative properties. The aldehyde group can be derivatized to synthesize a library of compounds for screening against various cancer cell lines.
- **Enzyme Inhibitors:** The electrophilic nature of the aldehyde could allow it to act as a covalent or non-covalent inhibitor of specific enzyme targets.
- **Synthetic Intermediate:** The primary utility of this compound for drug development professionals is likely as a versatile intermediate. The aldehyde can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build more complex and diverse molecular architectures for biological screening.

The general synthetic utility of benzoxazoles is highlighted in the following logical diagram.



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Caption: Logical relationship of benzoxazole derivatization to lead compound identification.

## Conclusion

**5-Chlorobenzo[d]oxazole-2-carbaldehyde** is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data on its physical properties are scarce, computational predictions and comparative data from related compounds provide useful insights. The synthetic accessibility of the benzoxazole core, combined with the reactivity of the carbaldehyde group, makes this molecule an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their potential in drug discovery.

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Phone: (601) 213-4426

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